molecular formula C16H17Cl2N3OS B4754364 N-(2-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

N-(2-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

Cat. No. B4754364
M. Wt: 370.3 g/mol
InChI Key: BMKJNYRETVLIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known by its chemical name, TFMPP. TFMPP is a psychoactive drug that has been used in scientific research to study the mechanism of action of serotonin receptors.

Mechanism of Action

TFMPP acts as a partial agonist of the 5-HT1B and 5-HT2C receptors. It binds to these receptors and activates them to a lesser extent than serotonin, which is the endogenous ligand for these receptors. TFMPP also inhibits the reuptake of serotonin, which leads to an increase in the concentration of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. It has been reported to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TFMPP has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in scientific research. It is also relatively easy to synthesize and purify. However, TFMPP has several limitations for lab experiments. It is a psychoactive compound that can affect the behavior of animals, which may confound the results of experiments. TFMPP is also a partial agonist of serotonin receptors, which may complicate the interpretation of data.

Future Directions

There are several future directions for research on TFMPP. One area of research is the development of more selective agonists and antagonists of serotonin receptors. This could lead to a better understanding of the role of serotonin in the regulation of mood, appetite, and sleep. Another area of research is the investigation of the effects of TFMPP on other neurotransmitter systems, such as the glutamate and GABA systems. This could provide insights into the mechanism of action of TFMPP and its potential therapeutic applications. Finally, research could be conducted on the effects of TFMPP on different animal models of psychiatric disorders, such as depression and anxiety. This could lead to the development of new treatments for these disorders.

Scientific Research Applications

TFMPP has been used in scientific research to study the mechanism of action of serotonin receptors. It is a partial agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. TFMPP has also been used to study the role of serotonin in the regulation of body temperature and cardiovascular function.

properties

IUPAC Name

N-(2-chlorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3OS/c17-13-3-1-2-4-14(13)19-16(22)21-9-7-20(8-10-21)11-12-5-6-15(18)23-12/h1-6H,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKJNYRETVLIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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